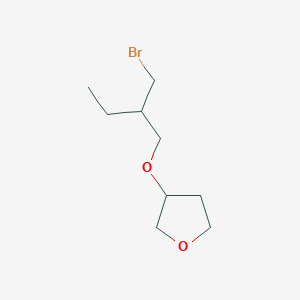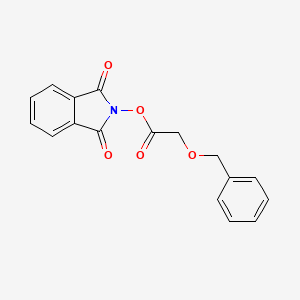
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a 1,3-dioxoisoindoline moiety and a benzyloxyacetate group. It is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate typically involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with benzyl chloroacetate under basic conditions to yield the desired compound . The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Analyse Chemischer Reaktionen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate is widely used in scientific research due to its diverse applications:
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include modulation of signal transduction pathways and inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate can be compared with other isoindoline derivatives, such as:
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzyloxyacetate group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C17H13NO5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2-phenylmethoxyacetate |
InChI |
InChI=1S/C17H13NO5/c19-15(11-22-10-12-6-2-1-3-7-12)23-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
InChI-Schlüssel |
QPSVFASAFXMWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
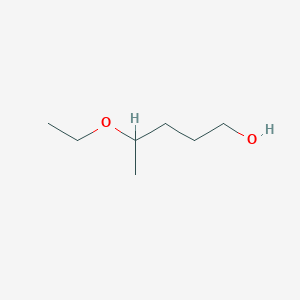
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
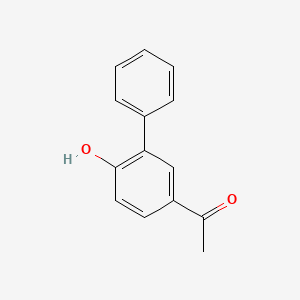

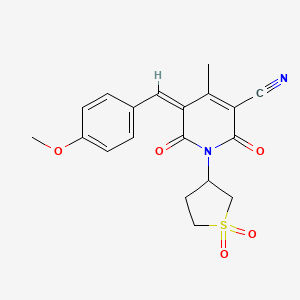
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
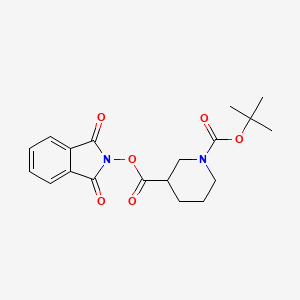
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
